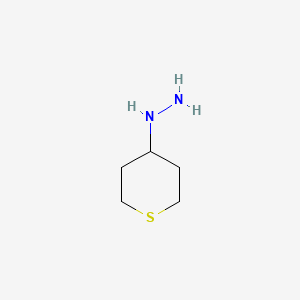
1-(Tetrahydro-2H-thiopyran-4-YL)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tetrahydro-2H-thiopyran-4-yl)hydrazine is a chemical compound with the molecular formula C5H12N2S. It is characterized by the presence of a tetrahydrothiopyran ring and a hydrazine group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-thiopyran-4-yl)hydrazine typically involves the reaction of tetrahydrothiopyran with hydrazine. One common method includes the following steps:
Starting Material: Tetrahydrothiopyran.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The mixture is heated to around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of (Tetrahydro-2H-thiopyran-4-yl)hydrazine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
化学反应分析
Types of Reactions
(Tetrahydro-2H-thiopyran-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various substituted hydrazine derivatives.
科学研究应用
(Tetrahydro-2H-thiopyran-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (Tetrahydro-2H-thiopyran-4-yl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The tetrahydrothiopyran ring may also contribute to its overall biological activity by enhancing its stability and solubility.
相似化合物的比较
Similar Compounds
Tetrahydro-2H-thiopyran-4-ol: Similar in structure but contains a hydroxyl group instead of a hydrazine group.
Tetrahydro-2H-pyran-4-ylhydrazine: Contains an oxygen atom in the ring instead of sulfur.
Tetrahydro-4H-thiopyran-4-one: Contains a ketone group instead of a hydrazine group.
Uniqueness
(Tetrahydro-2H-thiopyran-4-yl)hydrazine is unique due to the presence of both a tetrahydrothiopyran ring and a hydrazine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
683744-65-2 |
|---|---|
分子式 |
C5H12N2S |
分子量 |
132.23 g/mol |
IUPAC 名称 |
thian-4-ylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2 |
InChI 键 |
WACNPOBRYRXJPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















